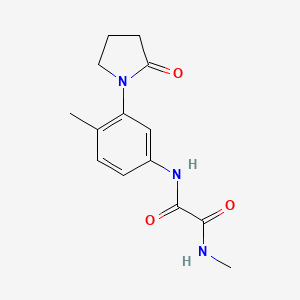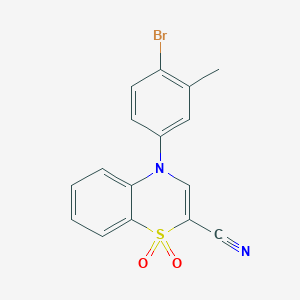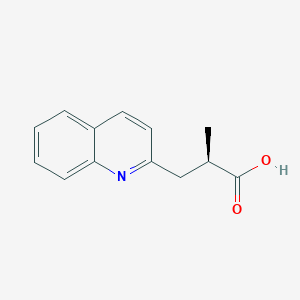
N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that compounds similar to N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide exhibit significant antibacterial and antifungal activities. For instance, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share structural similarities, were found to be potent against various bacterial and fungal strains. These compounds reached levels of antimicrobial activity comparable to standard antibiotics like Ampicilline and antifungal agents like Flucanazole (Helal et al., 2013).
Photodynamic Therapy in Cancer Treatment
Certain derivatives containing structural elements similar to N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanine derivatives with high singlet oxygen quantum yield and good fluorescence properties have shown remarkable potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Activity
Compounds with a similar chemical structure have been evaluated for their antiviral properties. For example, imidazo[1,5-a]-1,3,5-triazine derivatives have shown inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for their selective biological activity, suggesting potential applications in developing antiviral agents (Golankiewicz et al., 1995).
Gastrokinetic Activity
Research on benzamide derivatives with structural similarities has demonstrated potent gastrokinetic activity. These compounds have been effective in enhancing gastric emptying, indicating potential applications in treating gastrointestinal disorders (Kato et al., 1992).
Anticancer and Antimicrobial Potentials
A novel series of 4-thiazolidinone derivatives, which are structurally related, have been synthesized and evaluated for their anticancer and antimicrobial potentials. These compounds have shown promising results, indicating their potential use in cancer and infection treatments (Deep et al., 2016).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S/c1-34-22-7-4-6-20(15-22)30-24(32)17-35-26-28-13-14-31(26)21-11-9-18(10-12-21)25(33)29-16-19-5-2-3-8-23(19)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVVVFCNDNNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
![4-(2-bromo-4-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2912919.png)
![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

